4-methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
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Overview
Description
4-methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, commonly known as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. MIH belongs to the class of hydrazones and is synthesized by the condensation reaction between 4-methylbenzohydrazide and isatin.
Mechanism of Action
The mechanism of action of MIH is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. MIH has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. MIH has also been reported to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
MIH has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. MIH has been reported to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. MIH has also been shown to possess excellent antioxidant properties, which can protect cells from oxidative stress-induced damage. MIH has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
MIH has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. MIH is also stable under various experimental conditions, making it an ideal candidate for various assays and experiments. However, MIH also has some limitations, including its poor solubility in water and some organic solvents, which can limit its applications in some experiments.
Future Directions
MIH has significant potential for various applications in the future. Some possible directions for future research include the development of MIH-based drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. MIH can also be explored for its potential applications in material science, including the development of MIH-based sensors and catalysts. Furthermore, the mechanism of action of MIH can be further elucidated to understand its various biochemical and physiological effects.
Synthesis Methods
The synthesis of MIH involves the reaction between 4-methylbenzohydrazide and isatin in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product is confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
MIH has been extensively studied for its potential applications in medicinal chemistry and drug discovery. MIH has been reported to exhibit significant anticancer, antimicrobial, and antifungal activities. MIH has also been shown to possess excellent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-7-9-12(10-8-11)16(21)19-18-15-13-5-3-4-6-14(13)20(2)17(15)22/h3-10,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALADBLUDBOEBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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